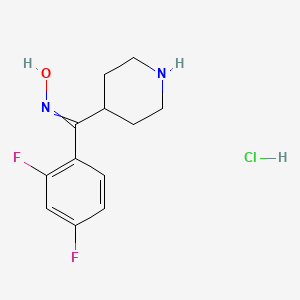

![molecular formula C7H6BrN3O B1148602 3-溴-4-甲氧基-1H-吡唑并[4,3-c]吡啶 CAS No. 1357945-15-3](/img/structure/B1148602.png)

3-溴-4-甲氧基-1H-吡唑并[4,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves several chemical reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, demonstrates a process starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate and subsequent bromination using phosphorus oxybromide (Niu Wen-bo, 2011).

Molecular Structure Analysis

Molecular structure analysis through methods like X-ray crystallography provides insight into the compound's configuration. In studies of similar pyrazolo[3,4-b]pyridine derivatives, the crystal structure is determined to understand the spatial arrangement of atoms and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. These reactions include the formation of hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, showcasing the compound's ability to engage in complex molecular interactions (J. Quiroga et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as thermal stability and crystalline structure, are crucial for their application in material science and organic electronics. For instance, the thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups revealed their stability up to specific temperatures, indicating their suitability for various applications (E. M. El-Menyawy et al., 2019).

科学研究应用

多杂环环系合成: 前体 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶用于构建新的多杂环环系。这些体系显示出体外抗菌性能的潜力 (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。

光学和量子电子学: 分析了吡唑并[4,3-b]吡啶衍生物的稳定性和多晶结构,发现在显示光伏性能和在电子领域具有潜力的器件中得到应用 (El-Menyawy, Zedan, & Nawar, 2019)。

专注于激酶的文库开发: 该化合物的骨架被考虑用于药物发现化学,特别是用于与激酶酶的 ATP 竞争性结合,激酶酶是癌症药物靶点的关键 (Smyth 等人,2010)。

抗肿瘤剂评价: 合成了包括吡唑并[4,3-c]吡啶在内的甲氧基化稠合吡啶环系,并筛选了它们的体外抗肿瘤活性,对各种肿瘤细胞系显示出有希望的结果 (Rostom, Hassan, & El-Subbagh, 2009)。

抗病毒和抗肿瘤核苷酸的合成: 合成了 C-4 取代的吡唑并[3,4-b]吡啶核苷酸并评价了它们的生物活性,对培养中的某些肿瘤细胞系显示出中等的细胞毒性 (Sanghvi 等人,1989)。

合成和生物医学应用: 分析了吡唑并[3,4-b]吡啶的多样性、合成方法和生物医学应用,表明它们在各种生物医学领域具有广泛的用途 (Donaire-Arias 等人,2022)。

抗炎和镇痛活性: 由 5-溴-1H-吡唑并[3,4-b]吡啶合成的 7-氮杂吲唑查耳酮衍生物显示出显着的抗炎和镇痛活性,具有药理应用潜力 (Chamakuri, Muppavarapu, & Yellu, 2016)。

作用机制

未来方向

属性

IUPAC Name |

3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYHKPFKJSERQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=NNC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)